molecular formula C16H19F3N2O3 B11618111 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone

Cat. No.: B11618111
M. Wt: 344.33 g/mol
InChI Key: HFWFRSIJBWACDV-UHFFFAOYSA-N
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Description

1-[3-BUTYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-BUTYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE typically involves multiple steps. The phenoxy group is then attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be beneficial for eco-friendly and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3-BUTYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-BUTYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-BUTYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-BUTYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE is unique due to the combination of its trifluoromethyl group, phenoxy group, and pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C16H19F3N2O3/c1-2-3-7-12-10-15(23,16(17,18)19)21(20-12)14(22)11-24-13-8-5-4-6-9-13/h4-6,8-9,23H,2-3,7,10-11H2,1H3

InChI Key

HFWFRSIJBWACDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC=CC=C2

Origin of Product

United States

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